tert-Butyl (3R,4S)-4-cyano-4-cyclopropyl-1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate
Description
tert-Butyl (3R,4S)-4-cyano-4-cyclopropyl-1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate is a chiral pyrrolidine derivative featuring a cyclopropane ring, a cyano group, and a 4-methoxybenzyl (PMB) substituent. The tert-butyl ester moiety enhances stability and solubility, while the cyclopropane ring introduces steric constraints that may influence reactivity or binding interactions .
Properties
Molecular Formula |
C21H26N2O4 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
tert-butyl (3R,4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H26N2O4/c1-20(2,3)27-18(24)17-12-23(11-14-5-9-16(26-4)10-6-14)19(25)21(17,13-22)15-7-8-15/h5-6,9-10,15,17H,7-8,11-12H2,1-4H3/t17-,21+/m1/s1 |
InChI Key |
NVXNRAHUHWCDMD-UTKZUKDTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CN(C(=O)[C@@]1(C#N)C2CC2)CC3=CC=C(C=C3)OC |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(C(=O)C1(C#N)C2CC2)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
HP11: (2R,3R,4S,5R)-2-(6-amino-8-((4-methoxybenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- Structural Similarities : Shares the 4-methoxybenzyl group, which is critical for modulating solubility and receptor interactions.
- Key Differences : HP11 contains a purine core and a hydroxymethyltetrahydrofuran ring instead of a pyrrolidine-5-one scaffold.
- Synthesis : HP11 was synthesized in 59% yield via column chromatography (Biotage SNAP column, MeOH/EtOAc eluent) with 98% purity (UV/254 nm) .
- Implications : The purine backbone in HP11 suggests nucleoside analog activity, whereas the target compound’s pyrrolidine-5-one core may serve as a protease inhibitor precursor.
tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl) carbonate (HD-0021)
- Structural Similarities : Both compounds feature a tert-butyl ester and (3R,4S) stereochemistry.
- Key Differences: HD-0021 lacks the cyano and cyclopropyl groups but includes a carbamate-protected amine.
- Safety Profile : HD-0021’s safety data sheet highlights precautions for handling (e.g., skin/eye irritation risks) but lacks toxicity or stability data .
- Implications: The amine group in HD-0021 may enable peptide coupling, whereas the cyano group in the target compound could participate in click chemistry or nitrile hydrolysis.
tert-Butyl (3R,4S)-4-(4-ethoxyphenyl)-3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
- Structural Similarities : Contains a tert-butyl ester and aryl substituent (4-ethoxyphenyl vs. 4-methoxybenzyl).
- Key Differences: The ethoxyphenyl group and mesyloxy-methyl substituent differ from the target’s cyclopropyl-cyano motif.
Comparative Data Table
Research Findings and Implications
- Replacing methoxy with ethoxy (as in the piperidine derivative) may alter metabolic stability .
- Synthetic Challenges : The cyclopropane ring in the target compound introduces steric hindrance, which could complicate synthetic steps compared to HD-0021’s linear tetrahydrofuran .
- Reactivity: The cyano group’s electron-withdrawing nature may stabilize the pyrrolidine ring, whereas the mesyloxy group in the piperidine derivative offers versatility in functionalization .
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